Ethyl 2-amino-3-fluorobenzoate
CAS No.: 144851-84-3
Cat. No.: VC21285432
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144851-84-3 |
|---|---|
| Molecular Formula | C9H10FNO2 |
| Molecular Weight | 183.18 g/mol |
| IUPAC Name | ethyl 2-amino-3-fluorobenzoate |
| Standard InChI | InChI=1S/C9H10FNO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3 |
| Standard InChI Key | QMEOQULTCQLTGQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=CC=C1)F)N |
| Canonical SMILES | CCOC(=O)C1=C(C(=CC=C1)F)N |
Introduction
Chemical Structure and Properties
Ethyl 2-amino-3-fluorobenzoate (C₉H₁₀FNO₂) is characterized by its molecular weight of 183.18 g/mol . The compound features an amino group (-NH₂) at the 2-position and a fluorine atom at the 3-position of the benzoic acid scaffold, with the carboxylic acid function protected as an ethyl ester.
Molecular Identifiers
The compound has been assigned various identification codes to facilitate its referencing in chemical databases and literature:
| Parameter | Value |
|---|---|
| CAS Number | 144851-84-3 |
| Molecular Formula | C₉H₁₀FNO₂ |
| Molecular Weight | 183.18 g/mol |
| SMILES Code | O=C(OCC)C1=CC=CC(F)=C1N |
Physicochemical Properties
Based on computational and experimental data, Ethyl 2-amino-3-fluorobenzoate exhibits the following physicochemical properties:
The presence of both an amino group and a fluorine atom in close proximity creates interesting electronic effects that influence the compound's reactivity. The amino group serves as a nucleophilic center, while the fluorine atom, being highly electronegative, creates a region of partial positive charge on adjacent carbon atoms, making them susceptible to nucleophilic attack.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of Ethyl 2-amino-3-fluorobenzoate, with variations depending on the starting materials and desired scale.
Esterification of 2-Amino-3-Fluorobenzoic Acid
The most direct approach involves the esterification of 2-amino-3-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst :
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The reaction is typically conducted under reflux conditions using sulfuric acid or hydrogen chloride as catalysts
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Reaction times range from 12-24 hours depending on concentration and temperature
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Purification can be achieved through recrystallization or column chromatography
Reduction of Nitro Precursors
Another common synthetic route involves the reduction of ethyl 2-nitro-3-fluorobenzoate:
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Hydrogenation using palladium on carbon (Pd/C) as catalyst
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Reduction using iron or zinc in acidic conditions
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Selective reduction systems such as tin(II) chloride
By analogy to the synthesis of related compounds, the reduction of the nitro group typically proceeds with high yields (>90%) under mild conditions .
Industrial Production Methods
For larger scale production, continuous flow reactors are employed to ensure precise control over reaction conditions and to enhance safety and efficiency . These methods often utilize:
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Optimized catalyst systems for improved selectivity
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Controlled addition of reagents to minimize side reactions
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In-line purification to streamline the production process
Applications in Research and Industry
Ethyl 2-amino-3-fluorobenzoate has found numerous applications across various fields, particularly in medicinal chemistry and organic synthesis.
Pharmaceutical Applications
The compound serves as a valuable intermediate in the synthesis of pharmaceutically active molecules:
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The amino group provides a versatile handle for further functionalization through acylation, alkylation, or formation of heterocycles
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The fluorine atom enhances metabolic stability and binding affinity in drug candidates
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The ester group can undergo various transformations to yield additional functional groups
Role in Organic Synthesis
As a building block in organic synthesis, Ethyl 2-amino-3-fluorobenzoate contributes to the preparation of:
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Fluorinated heterocycles with potential biological activity
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Liquid crystal components for display technologies
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Functionalized benzoic acid derivatives for various applications
Research Applications
The unique structural features of Ethyl 2-amino-3-fluorobenzoate make it valuable for studying:
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Effects of fluorine substitution on aromatic reactivity
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Structure-activity relationships in drug design
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Hydrogen bonding patterns in crystal engineering
Biological Activity
The biological activity of Ethyl 2-amino-3-fluorobenzoate stems from its structural features that enable specific interactions with biological targets.
Interactions with Biological Targets
The compound's ability to interact with enzymes and receptors is influenced by:
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The amino group facilitating hydrogen bonding interactions with protein residues
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The fluorine atom enhancing binding affinity through halogen bonding
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The aromatic core enabling π-π stacking with aromatic amino acids in protein binding sites
Comparative Analysis with Similar Compounds
Ethyl 2-amino-3-fluorobenzoate belongs to a family of fluorinated aminobenzoate esters. Comparing it with structural analogs provides insights into structure-activity relationships and physicochemical trends.
Comparison with Isomeric Compounds
Table 1 compares Ethyl 2-amino-3-fluorobenzoate with its positional isomers:
| Compound | CAS Number | Key Structural Difference | Notable Property Differences |
|---|---|---|---|
| Ethyl 2-amino-3-fluorobenzoate | 144851-84-3 | Fluorine at 3-position | Reference compound |
| Ethyl 2-amino-4-fluorobenzoate | 117324-05-7 | Fluorine at 4-position | Different hydrogen bonding pattern |
| Ethyl 2-amino-5-fluorobenzoate | 446-32-2 | Fluorine at 5-position | Less steric hindrance around amino group |
| Ethyl 2-amino-6-fluorobenzoate | - | Fluorine at 6-position | Potential intramolecular hydrogen bonding |
Comparison with Methyl Ester Analogs
The ethyl ester can be compared with the corresponding methyl ester:
This comparison illustrates how minor structural modifications can influence the compound's physicochemical and potentially biological properties.
Recent Research and Future Directions
Recent research involving Ethyl 2-amino-3-fluorobenzoate has explored its utility in various domains:
Synthetic Applications
Novel methodologies have been developed for:
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Selective functionalization of the amino group
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Incorporation into complex molecular frameworks
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Use in cross-coupling reactions to create elaborate structures
Future Research Directions
Future investigations may focus on:
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Comprehensive evaluation of biological activities
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Development of sustainable synthetic routes
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Exploration of applications in materials science
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